Pyrimidine, 2-(methylthio)-4-phenyl-6-(trifluoromethyl)-
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Overview
Description
2-(Methylthio)-4-phenyl-6-(trifluoromethyl)pyrimidine: is a heterocyclic organic compound. Its chemical formula is C11H7F3N2S . This compound features a pyrimidine ring substituted with a methylthio group, a phenyl group, and a trifluoromethyl group. Let’s explore its synthesis, reactions, and applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves Suzuki–Miyaura cross-coupling, where an arylboronic acid reacts with an aryl halide in the presence of a palladium catalyst . The methylthio group can be introduced using appropriate reagents.
Reaction Conditions:: The reaction typically occurs under mild conditions, making it suitable for various functional groups. The choice of boron reagent significantly influences the success of the coupling reaction.
Industrial Production:: While specific industrial methods may vary, the compound is synthesized on a larger scale using optimized conditions and efficient catalysts.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions.
Substitution: It reacts with nucleophiles, such as amines or thiols.
Reduction: Reduction of the trifluoromethyl group is possible.
Arylboronic acids: Used in Suzuki–Miyaura coupling.
Palladium catalysts: Facilitate cross-coupling reactions.
Major Products:: The major products depend on the specific reaction conditions and substituents. Various aryl-substituted derivatives are accessible.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Fluorinated Compounds: Valuable in medicinal chemistry due to the trifluoromethyl group.
Drug Discovery: Investigated for potential pharmaceutical applications.
Biological Activity: Studied for its effects on biological targets.
Agrochemicals: May find use in crop protection.
Materials Science:
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets, affecting biological processes.
Comparison with Similar Compounds
While there are related pyrimidine derivatives, the trifluoromethyl substitution sets this compound apart. Similar compounds include 4-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine and 4-hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine .
Properties
CAS No. |
2627-52-3 |
---|---|
Molecular Formula |
C12H9F3N2S |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-methylsulfanyl-4-phenyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H9F3N2S/c1-18-11-16-9(8-5-3-2-4-6-8)7-10(17-11)12(13,14)15/h2-7H,1H3 |
InChI Key |
PQTKAEIVSMJYCD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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